N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of the triazole and pyridazine rings in its structure makes it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyridazine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced triazole or pyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazine: A closely related compound with similar pharmacological activities.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing heterocycle with potential medicinal applications.
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse biological activities and used in drug design.
Uniqueness
N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of the methoxyphenylmethyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a valuable pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-19-11-4-2-10(3-5-11)8-14-12-6-7-13-16-15-9-18(13)17-12/h2-7,9H,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWTZAHVLLIROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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